Structural Differentiation from the Canonical Autophagy Inhibitor EACC
The target compound differs from the well-characterized autophagy inhibitor EACC (CAS 864941-31-1) in two critical structural features: (i) the presence of methyl groups at the 4- and 5-positions of the central thiophene ring, and (ii) an ethyl ester at the 3-position rather than an ethyl carbamate. EACC has been shown to inhibit autophagosome–lysosome fusion with an IC₅₀ of approximately 5 µM in cellular assays, yet no comparable data exist for the 4,5-dimethyl analog [1]. The methyl groups increase steric bulk and lipophilicity, which may alter membrane permeability, protein binding kinetics, and metabolic stability—all unmeasured for this compound.
| Evidence Dimension | Chemical structure and known biological activity of the closest characterized analog |
|---|---|
| Target Compound Data | 4,5-dimethyl substitution; ethyl ester at 3-position; no published biological IC₅₀ |
| Comparator Or Baseline | EACC (ethyl (2-(5-nitrothiophene-2-carboxamido)thiophene-3-carbonyl)carbamate, CAS 864941-31-1): unsubstituted at 4,5; ethyl carbamate at 3-position; autophagy inhibition IC₅₀ ~5 µM |
| Quantified Difference | Structural difference precludes direct extrapolation of EACC’s IC₅₀ data; quantitative activity delta unknown |
| Conditions | EACC IC₅₀ determined in HEp-2 cells measuring autophagosome–lysosome fusion (Molecular Biology of the Cell, 2019) |
Why This Matters
Procurement decisions relying on EACC’s autophagy activity as a proxy for CAS 391867-05-3 are unsupported; experimental validation is mandatory.
- [1] Vats, S., & Manjithaya, R. (2019). A reversible autophagy inhibitor blocks autophagosome-lysosome fusion by preventing Stx17 loading onto autophagosomes. Molecular Biology of the Cell, 30(17), 2283-2295. View Source
